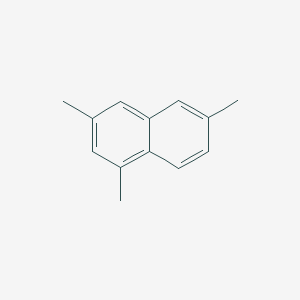1,3,6-Trimethylnaphthalene
CAS No.: 3031-08-1
Cat. No.: VC17984995
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 3031-08-1 |
|---|---|
| Molecular Formula | C13H14 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 1,3,6-trimethylnaphthalene |
| Standard InChI | InChI=1S/C13H14/c1-9-4-5-13-11(3)6-10(2)8-12(13)7-9/h4-8H,1-3H3 |
| Standard InChI Key | OHJWSORLJAKJEK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=CC(=C2C=C1)C)C |
Chemical Structure and Physicochemical Properties
1,3,6-Trimethylnaphthalene belongs to the family of alkylated naphthalenes, featuring two fused benzene rings with methyl groups at specific positions. The spatial arrangement of these substituents influences its chemical reactivity and physical characteristics. The compound’s IUPAC name, 1,3,6-trimethylnaphthalene, reflects the numbering of the methyl groups on the naphthalene system, which is critical for distinguishing it from other trimethylnaphthalene isomers .
Molecular and Structural Insights
-
Molecular formula:
-
Average mass: 170.25 g/mol
-
Monoisotopic mass: 170.10955 g/mol
The compound’s planar structure and aromaticity contribute to its stability, while the methyl groups introduce steric effects that moderate its interactions with solvents and other molecules. Despite its significance, detailed thermodynamic data such as melting and boiling points remain underrepresented in public literature, likely due to the compound’s niche applications.
Synthesis and Production Methods
The synthesis of 1,3,6-trimethylnaphthalene typically involves Friedel-Crafts alkylation or aromatic substitution reactions, though specific protocols are sparingly documented. These methods often employ catalysts like aluminum chloride to facilitate methyl group addition to the naphthalene framework. A notable challenge lies in achieving regioselectivity, as competing reactions may yield alternative isomers.
Key Synthetic Considerations
-
Friedel-Crafts alkylation: Utilizes methyl halides and Lewis acids to introduce methyl groups.
-
Isomer separation: Chromatographic techniques are critical for isolating the 1,3,6-isomer from mixtures .
Industrial-scale production is limited, with most synthetic efforts focused on laboratory-scale research. Advances in catalytic systems and reaction engineering could enhance yield and selectivity in future workflows.
Analytical Characterization Techniques
Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method for identifying and quantifying 1,3,6-trimethylnaphthalene in complex matrices. The National Institute of Standards and Technology (NIST) databases provide retention indices and chromatographic parameters that aid in its analysis .
Chromatographic Data
| Column Type | Active Phase | Carrier Gas | Retention Index (I) |
|---|---|---|---|
| Capillary (50 m) | CP Sil 8 CB | He | 262.1 |
| Capillary (30 m) | DB-5 | He | 262.13 |
| Capillary (60 m) | DB-5 | H₂ | 260.03 |
These values, derived from temperature-programmed analyses, highlight the compound’s elution behavior under varying conditions . For instance, using a CP Sil 8 CB column with helium carrier gas at a 4 K/min ramp rate yields a retention index of 262.1, enabling precise identification in environmental samples .
Environmental Behavior and Biodegradation
1,3,6-Trimethylnaphthalene is a component of petroleum hydrocarbons and coal tar, often implicated in oil spill remediation studies. Its biodegradation is mediated by microbial consortia, though degradation rates depend on environmental factors such as oxygen availability, temperature, and microbial community structure.
Biodegradation Pathways
-
Aerobic conditions: Bacteria like Pseudomonas spp. oxidize the methyl groups, leading to ring cleavage and mineralization.
-
Anaerobic conditions: Degradation is slower, often requiring syntrophic interactions between microbes.
Studies by Bundt et al. (1991) demonstrated its persistence in diesel fuel mixtures, underscoring the need for targeted bioremediation strategies . Comparative analyses with less alkylated naphthalenes reveal that methyl group positioning significantly affects metabolic accessibility, with 1,3,6-trimethylnaphthalene exhibiting moderate recalcitrance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume